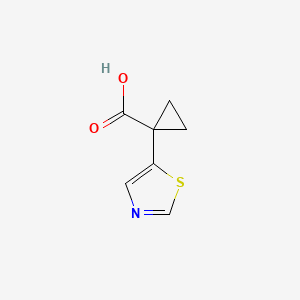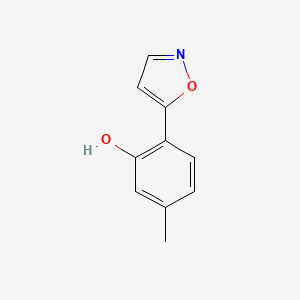
2-(5-Isoxazolyl)-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Isoxazolyl)-4-methylphenol is a compound that belongs to the family of isoxazoles, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .
Méthodes De Préparation
The synthesis of 2-(5-Isoxazolyl)-4-methylphenol can be achieved through various methods. One common synthetic route involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method includes the reaction of terminal alkynes with n-BuLi followed by treatment with molecular iodine and hydroxylamine . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
2-(5-Isoxazolyl)-4-methylphenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroximinoyl chlorides, iodinated terminal alkynes, and molecular iodine . Major products formed from these reactions include various substituted isoxazoles and isoxazolines .
Applications De Recherche Scientifique
2-(5-Isoxazolyl)-4-methylphenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . In industry, it is used in the development of pharmaceuticals and pesticides .
Mécanisme D'action
The mechanism of action of 2-(5-Isoxazolyl)-4-methylphenol involves its interaction with various molecular targets and pathways. For example, it can inhibit the enzyme dihydropteroate synthetase, preventing the synthesis of dihydrofolic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication.
Comparaison Avec Des Composés Similaires
2-(5-Isoxazolyl)-4-methylphenol can be compared to other similar compounds such as isoxazole, isoxazoline, and various substituted isoxazoles . These compounds share a similar core structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and therapeutic potential.
Propriétés
IUPAC Name |
5-methyl-2-(1,2-oxazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-2-3-8(9(12)6-7)10-4-5-11-13-10/h2-6,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZUCZAYCGCYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=NO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
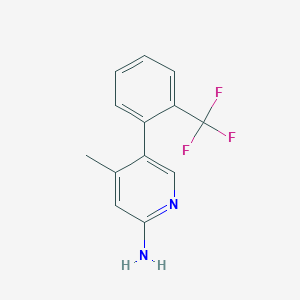
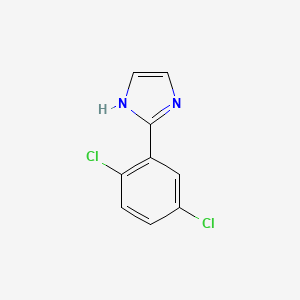


![2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B7902863.png)
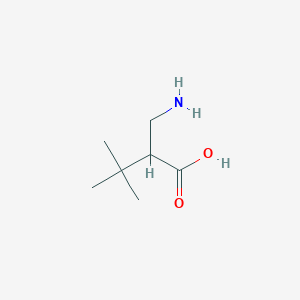
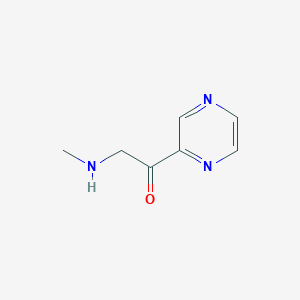


![1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine](/img/structure/B7902886.png)


